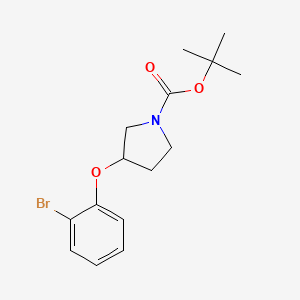

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 2-bromophenoxy substituent at the 3-position of the pyrrolidine ring. The stereochemistry at the 3-position is specified as (S), which may influence its reactivity, biological activity, or application in asymmetric synthesis. This compound is structurally tailored for use in pharmaceutical intermediates or as a building block in organocatalysis, leveraging the bromine atom for further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXPBPXYRGHKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule, (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate, comprises a pyrrolidine ring with a Boc-protected amine and a 2-bromophenoxy substituent at the C3 position. Retrosynthetically, the compound can be dissected into two primary fragments:

- The pyrrolidine backbone with a C3 hydroxyl group for subsequent etherification.

- 2-bromophenol , which serves as the aromatic nucleophile.

Critical considerations include:

- Stereochemical integrity : Preservation of the (S)-configuration at C3 during functionalization.

- Protecting group strategy : The Boc group must remain stable under reaction conditions.

- Ether bond formation : Selection of methods that avoid racemization or side reactions.

Preparation Methodologies

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is a cornerstone for constructing ether linkages while retaining stereochemistry. This method is particularly advantageous for introducing the 2-bromophenoxy group to the pyrrolidine ring.

Procedure:

- Starting material : (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (prepared via Boc protection of commercially available (S)-pyrrolidin-3-ol).

- Reagents : 2-bromophenol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

- Conditions : Reaction at 0°C to room temperature for 12–24 hours.

- Work-up : Quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Stereochemical Retention | >99% ee |

| Reaction Scale | 1–10 mmol (demonstrated) |

Advantages :

- High stereochemical fidelity due to the Mitsunobu mechanism.

- Compatibility with Boc-protected amines.

Limitations :

- Requires stoichiometric amounts of DEAD and PPh₃, increasing cost.

Nucleophilic Substitution via Activated Intermediates

An alternative approach involves converting the C3 hydroxyl group into a leaving group (e.g., mesylate or tosylate), followed by displacement with 2-bromophenoxide.

Procedure:

- Activation : Treat (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (Et₃N) to form the mesylate.

- Displacement : React with sodium 2-bromophenoxide (generated in situ from 2-bromophenol and NaH) in dimethylformamide (DMF) at 60°C.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 58–67% |

| Reaction Time | 8–12 hours |

Advantages :

- Avoids stoichiometric use of DEAD/PPh₃.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Stereochemical Control | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Mitsunobu Reaction | 72–85 | Excellent | Moderate | High |

| Nucleophilic Substitution | 58–67 | Moderate | High | Moderate |

| MCRs | N/A | Unproven | Low | Low |

Recommendations :

- The Mitsunobu method is preferred for small-scale synthesis requiring high enantiomeric excess.

- Nucleophilic substitution may suit larger-scale production if side reactions are mitigated.

Characterization and Quality Control

Critical analytical data for the target compound include:

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved can vary based on the specific application and context.

Comparison with Similar Compounds

Key Observations:

- Heterocycle Variations: The target compound features a pyrrolidine core, whereas analogues in and incorporate pyridine rings.

- Substituent Diversity: The 2-bromophenoxy group in the target compound contrasts with trifluoromethyl () and dimethoxymethyl () substituents. Bromine offers versatility in Suzuki or Ullmann couplings, while CF₃ groups improve metabolic stability in drug candidates .

- Protecting Groups : The tert-butyl carbamate in the target compound is less sterically hindered than the tert-butyldimethylsilyl (TBS) group in ’s analogue, which is typically used for robust hydroxyl protection under acidic conditions .

Physicochemical Properties

While experimental data (e.g., solubility, melting point) for the target compound are unavailable in the evidence, trends can be inferred:

- Molecular Weight : The pyridine-based analogues (Table 1) have higher molecular weights (423–477 g/mol) due to additional substituents (e.g., dimethoxymethyl, TBS).

- Lipophilicity : The trifluoromethyl group () increases lipophilicity (logP ~2.5 estimated), whereas bromine may reduce solubility in polar solvents .

Commercial Availability and Pricing

lists prices for analogues (e.g., $85–$120/g for pyridine derivatives), but the target compound’s commercial status is unspecified. Specialty suppliers likely offer it at a premium due to its chirality and bromine functionality .

Biological Activity

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.23 g/mol. The compound features a pyrrolidine ring, a carboxylate group, and a bromophenoxy substituent, which is significant for its reactivity and biological interactions .

Biological Activity Overview

Biological activity refers to the effect that this compound may exert on living organisms. Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some analogs have shown effectiveness against bacterial strains.

- Anti-inflammatory Properties : Certain structural modifications have been linked to reduced inflammation in models.

- Neuroprotective Effects : Investigations indicate potential benefits in neurodegenerative disease models.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anti-inflammatory | Reduced inflammation in animal models | |

| Neuroprotective | Potential benefits in neurodegenerative models |

The biological activity of this compound is often assessed through bioassays, which measure the compound's efficacy against specific biological targets. These studies typically focus on:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : It potentially interacts with receptors that modulate neurotransmitter release, suggesting implications for neurological health.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotection

In a model of neurodegeneration, this compound demonstrated protective effects on neuronal cells exposed to oxidative stress. The findings suggest that it may modulate pathways involved in cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that slight modifications can lead to variations in biological activity. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Bromophenoxy)pyrrolidine | Similar pyrrolidine ring | Lacks tert-butyl group; different solubility |

| (S)-tert-butyl 3-(4-chlorophenoxy)pyrrolidine | Chlorine instead of bromine | Potentially different antimicrobial spectrum |

| N-(2-bromophenyl)glycine | Amino acid derivative | Different receptor interactions |

Understanding these relationships is crucial for optimizing the pharmacological profile of this compound and developing new therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate?

- Methodology : Use nucleophilic aromatic substitution (SNAr) between tert-butyl pyrrolidine carboxylate derivatives and 2-bromophenol. Key steps include:

- Activating the phenolic oxygen via deprotonation with triethylamine (EtN) in dichloromethane (DCM) at 0–20°C under inert atmosphere .

- Employing catalytic dimethylaminopyridine (DMAP) to enhance reaction efficiency .

- Monitoring reaction progress via TLC or HPLC to ensure complete conversion of starting materials .

Q. What purification techniques are recommended for isolating the target compound?

- Methodology :

- Flash column chromatography : Use hexane/ethyl acetate gradients (e.g., 6:4 ratio) for optimal separation of intermediates and byproducts .

- Recrystallization : Test solvents like dichloromethane/hexane mixtures to obtain high-purity crystalline products .

Q. How should the compound’s identity and purity be validated?

- Methodology :

- NMR spectroscopy : Confirm stereochemistry and substitution patterns (e.g., H and C NMR for bromophenoxy group integration) .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H] peaks) .

- HPLC analysis : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

- Methodology :

- Chiral starting materials : Use (S)-configured pyrrolidine intermediates (e.g., (S)-tert-butyl bromomethylpyrrolidine carboxylate) to retain stereochemical integrity .

- Asymmetric catalysis : Explore palladium-catalyzed cross-coupling reactions with chiral ligands to install the bromophenoxy group enantioselectively .

- Dynamic resolution : Employ kinetic resolution via enzymatic or chemical methods for racemic mixtures .

Q. How do electronic and steric effects of bromophenoxy vs. bromophenyl substituents influence reactivity?

- Methodology :

- Comparative DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior differences between 2-bromophenoxy and 3-bromophenyl analogs .

- Kinetic experiments : Measure reaction rates under varying temperatures and solvents (e.g., DMF vs. DCM) to quantify steric hindrance effects .

Q. What strategies resolve contradictions in reported synthetic yields for bromophenoxy derivatives?

- Methodology :

- Reaction optimization : Screen additives (e.g., NaI for iodide displacement) or microwave-assisted heating to improve yields .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenation or Boc-deprotection) and adjust protecting group strategies .

Q. How can the compound be functionalized for downstream applications (e.g., bioconjugation)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.